molecular formula C13H7Cl3N2 B2631337 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole CAS No. 95845-34-4

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole

Cat. No.: B2631337
CAS No.: 95845-34-4
M. Wt: 297.56
InChI Key: KWBNAVOHQGGKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole is a synthetic small molecule based on the privileged benzimidazole pharmacophore, a structure of high significance in medicinal chemistry due to its presence in various therapeutic agents . This compound is designed for research applications in oncology and infectious disease, specifically for investigating new chemotherapeutic and antimicrobial agents . The strategic substitution at the 2- and 5- positions of the benzimidazole core is recognized as a key modulator of biological activity, potentially enhancing interaction with critical biological targets like the dihydrofolate reductase (DHFR) enzyme, which is a validated target for both antitumor and antimicrobial therapies . In vitro studies on structurally similar benzimidazole derivatives have demonstrated potent antibacterial activity against a range of pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA & MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 μg mL -1 . Furthermore, analogous compounds exhibit promising anticancer activity against multiple human cancer cell lines, with IC 50 values comparable to established chemotherapeutic drugs like paclitaxel . The mechanism of action for benzimidazole derivatives is multifaceted and may involve enzyme inhibition (such as Topoisomerase II), disruption of cellular pathways crucial for cancer proliferation, and DNA interaction . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize lipophilicity, selectivity, and efficacy in novel drug candidates . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2/c14-7-1-3-9(10(16)5-7)13-17-11-4-2-8(15)6-12(11)18-13/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNAVOHQGGKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives, including 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole, have been extensively studied for their therapeutic potential. They exhibit a range of biological activities, making them valuable in drug development.

Key Activities:

  • Anticancer Activity : Many studies indicate that benzimidazole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown promising results against breast cancer cell lines such as MDA-MB-231, with notable IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Activity : The compound has demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin and ciprofloxacin .

Antiviral Properties

The antiviral potential of this compound has been evaluated against various viral strains. Benzimidazole derivatives have been reported to inhibit viruses such as:

  • Hepatitis B and C Viruses : High-throughput screening has identified several benzimidazole derivatives with EC50 values in the nanomolar range against hepatitis viruses, indicating strong antiviral activity .
  • Human Immunodeficiency Virus (HIV) : Certain derivatives have shown effectiveness in inhibiting HIV replication, contributing to the search for new antiretroviral therapies .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzimidazole derivatives. The compound this compound has been linked to significant reductions in inflammation markers and has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes:

  • Cyclooxygenase Inhibition : Studies have shown that specific benzimidazole derivatives exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Studies and Research Findings

A comprehensive review of recent literature reveals various case studies that underscore the efficacy of benzimidazole derivatives:

Study Findings Reference
Vitale et al. (2012)Identified potent antiviral agents against Bovine Viral Diarrhea virus with EC50 = 1.11 mM
Noolvi et al. (2014)Evaluated antimicrobial activity against multiple bacterial strains; compounds showed lower MIC values than standard antibiotics
Shankar et al. (2017)Reported significant COX-2 inhibition by benzimidazole derivatives with selectivity ratios favoring COX-2 over COX-1
Luo et al. (2015)Synthesized naphthalimide triazoles showing antiviral activity against various viral strains

Mechanism of Action

The mechanism of action of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

2-(2,4-Dichlorophenyl)-1H-Benzimidazole (CAS 14225-79-7)

  • Structure : Lacks the 5-chloro substituent on the benzimidazole ring.
  • Properties : Reduced molecular weight (268.11 g/mol vs. 302.53 g/mol for the 5-chloro derivative) and altered electronic density due to the absence of the electron-withdrawing Cl at position 3.
  • Activity : Demonstrates moderate antimicrobial activity but lower potency compared to 5-chloro derivatives, highlighting the importance of the 5-Cl substituent in enhancing interactions with microbial targets .

5-Chloro-2-(5-Chlorothiophen-2-yl)-1H-Benzimidazole

  • Structure : Replaces the 2,4-dichlorophenyl group with a 5-chlorothiophene moiety.
  • Molecular weight: 269.15 g/mol.
  • Activity : Exhibits distinct biological targeting due to thiophene’s affinity for sulfur-binding enzymes, though direct antimicrobial comparisons are unavailable .

1-Benzyl-2-Phenyl-5-Chloro-1H-Benzimidazole (Compound 3c)

  • Structure : N1-benzyl substitution and 2-phenyl group instead of 2,4-dichlorophenyl.
  • Properties : Increased lipophilicity (logP ~4.2) due to benzyl and phenyl groups, enhancing membrane permeability.
  • Activity : Shows analgesic properties in rodent models, diverging from the antimicrobial focus of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole .

Antimicrobial Activity Comparison

Key findings from antimicrobial assays (tube dilution/disc diffusion methods, standardized against Ampicillin and Fluconazole):

Compound MIC (μg/mL) vs. Bacteria MIC (μg/mL) vs. Fungi Notes Reference
This compound 6.25–12.5 (Gram+) 12.5–25 Broad-spectrum activity; superior to non-chlorinated analogues.
2-(3,5-Dichlorophenyl)-1H-Benzimidazole (Compound 7) 25–50 50–100 Reduced potency due to lack of 5-Cl.
2-n-Butyl-5-Chloro-1H-Benzimidazole 12.5–25 25–50 Alkyl chain enhances bioavailability but reduces selectivity.

Research Findings and Implications

  • Antimicrobial Superiority: The 5-chloro substituent in this compound enhances hydrogen bonding with microbial enzymes (e.g., cytochrome P450), explaining its lower MIC values compared to non-chlorinated analogues .
  • Synthetic Flexibility : Substituents at the 2-position (e.g., dichlorophenyl vs. thiophene) allow tuning of electronic properties and solubility, critical for drug design .
  • Therapeutic Potential: Structural analogues like 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole demonstrate the versatility of benzimidazoles in targeting diverse biological pathways (e.g., analgesia vs. antimicrobial action) .

Biological Activity

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential as an antibacterial, antifungal, and anticancer agent. The structural characteristics of benzimidazoles, particularly the presence of halogen substituents, contribute to their biological efficacy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, have demonstrated notable anticancer properties. A study evaluated various benzimidazole derivatives for their cytotoxic effects on cancer cell lines such as HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma). The results indicated that compounds with similar structures exhibited potent inhibition of DNA topoisomerase I activity, which is crucial in cancer cell proliferation and survival .

Table 1: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa5.12
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleMCF73.45
5-chloro-2-(4-fluorophenyl)-1H-benzimidazoleA4316.78

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
5-chloro-2-(4-fluorophenyl)-1H-benzimidazoleEscherichia coli16

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity against strains like Candida albicans. The mechanism involves disruption of ergosterol biosynthesis, essential for fungal cell membrane integrity.

Table 3: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans64
5-chloro-2-(4-fluorophenyl)-1H-benzimidazoleAspergillus niger64

Case Study 1: Inhibition of DNA Topoisomerase I

A study focused on the inhibition of DNA topoisomerase I by various benzimidazole derivatives found that the compound significantly inhibited enzyme activity in vitro. This inhibition correlates with cytotoxicity against cancer cell lines, suggesting a potential mechanism for its anticancer effects .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various benzimidazole derivatives against resistant bacterial strains, this compound demonstrated superior activity compared to traditional antibiotics like amikacin. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole, and how can purity be optimized?

  • Methodology : Oxidative coupling of o-phenylenediamine derivatives with arylmethylamines under catalyst-free and solvent-free conditions is a robust approach. For example, iron-catalyzed aerobic oxidative synthesis yields high-purity benzimidazoles by eliminating solvent interference . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) enhances purity. Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology : Use a combination of X-ray diffraction (XRD) and NMR spectroscopy :

  • XRD : Resolve the dihedral angles between the benzimidazole core and substituents (e.g., dichlorophenyl group). For example, related benzimidazoles show angles of ~86° between aromatic planes, stabilized by C–H⋯π interactions .
  • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. The chloro groups deshield adjacent protons, while the dichlorophenyl ring exhibits distinct splitting patterns (e.g., para-substituted protons as doublets) .

Q. What solvent systems are suitable for solubility testing, and how does crystal packing influence solubility?

  • Methodology : Test solubility in polar (DMSO, methanol) and non-polar (chloroform, hexane) solvents. Poor solubility in water is common due to hydrophobic aromatic stacking, as observed in structurally similar compounds with C–H⋯N/C–H⋯π interactions in the crystal lattice . Pre-saturate solvents and use sonication for 30 minutes to assess maximum solubility.

Advanced Research Questions

Q. How can researchers resolve contradictions in substitution patterns (e.g., 5-chloro vs. 6-chloro isomers) during synthesis?

  • Methodology :

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers. Monitor retention times and compare with standards .
  • XRD analysis : Identify substitution sites via crystallographic refinement. For example, disorder models can quantify isomer ratios (e.g., 75.9% 6-chloro vs. 24.1% 5-chloro in mixed crystals) .
  • DFT calculations : Compare experimental and theoretical NMR chemical shifts to validate isomer identity .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test Fe(III) salts (e.g., FeCl₃) for aerobic oxidative coupling, which reduces byproducts .
  • Solvent-free conditions : Minimize side reactions and improve atom economy. For example, reactions under open-air conditions achieve >85% yield in 8 hours .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Q. How do substituents (e.g., chloro, dichlorophenyl) influence biological activity, and how can structure-activity relationships (SAR) be studied?

  • Methodology :

  • Bioactivity assays : Test antifungal/antiparasitic activity against Candida albicans or Leishmania models. Compare IC₅₀ values with analogs lacking chloro/dichlorophenyl groups .
  • Molecular docking : Model interactions with target enzymes (e.g., cytochrome P450). The dichlorophenyl group may enhance binding via hydrophobic pockets, while the chloro substituent modulates electron density .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC. Chloro-substituted benzimidazoles typically degrade <5% at pH 7–9 but hydrolyze rapidly under strong acids/bases .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C for similar compounds) .

Q. How can computational modeling predict intermolecular interactions in crystalline forms?

  • Methodology :

  • Hirshfeld surface analysis : Map close contacts (e.g., H⋯Cl, π⋯π) using CrystalExplorer. For example, C–H⋯N interactions (3.6–3.7 Å) dominate packing in benzimidazole derivatives .
  • Molecular dynamics (MD) simulations : Simulate solvent effects on crystal growth. Polar solvents like ethanol favor H-bonded dimers, aligning with XRD observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.